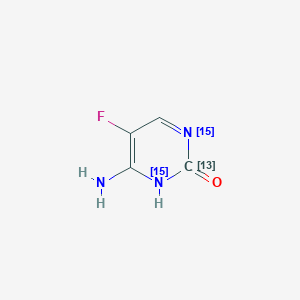

5-Fluoro Cytosine-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro Cytosine-13C,15N2 is a labeled analogue of 5-fluorocytosine, a fluorinated pyrimidine analogue. It is primarily used in scientific research to study metabolic conversions and biochemical pathways, providing insights into cellular dynamics and enzyme interactions .

Applications De Recherche Scientifique

5-Fluoro Cytosine-13C,15N2 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of fluorinated pyrimidine analogues.

Biology: Employed in metabolic studies to understand the biochemical pathways and enzyme interactions.

Mécanisme D'action

Target of Action

It is known to be used in research to study metabolic conversions and the subsequent biochemical pathways .

Mode of Action

It is used in research to provide insights into cellular dynamics and the molecular basis of enzyme interactions .

Biochemical Pathways

5-Fluoro Cytosine-13C,15N2 is used to study metabolic conversions and the subsequent biochemical pathways in greater detail . It provides insights into cellular dynamics and the molecular basis of enzyme interactions .

Result of Action

It is known to affect gene expression and differentiation when incorporated into dna. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems.

Analyse Biochimique

Biochemical Properties

5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, this compound is converted via 5-FU to 5-fluoro-uridylate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions to incorporate the fluorine, carbon-13, and nitrogen-15 isotopes into the cytosine structure.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and isotopic enrichment of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro Cytosine-13C,15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: The compound can be reduced to form its corresponding reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted forms. These products are often used in further research to study their biochemical properties and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorocytosine: The parent compound of 5-Fluoro Cytosine-13C,15N2, widely used as an antifungal agent.

5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.

Cytosine: A pyrimidine base found in nucleic acids.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and enzyme interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Propriétés

IUPAC Name |

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-DPZTXFNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][13C](=O)[15NH]C(=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)